Aldona ethyl enol ether Aldona ethyl enol ether
Brand Name: Vulcanchem
CAS No.: 2649-76-5
VCID: VC13308405
InChI: InChI=1S/C24H34O3/c1-4-26-17-7-11-22(2)16(15-17)5-6-18-19(22)8-12-23(3)20(18)9-13-24(23)14-10-21(25)27-24/h5,15,18-20H,4,6-14H2,1-3H3/t18-,19+,20+,22+,23+,24-/m1/s1
SMILES: CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC45CCC(=O)O5)C
Molecular Formula: C24H34O3
Molecular Weight: 370.5 g/mol

Aldona ethyl enol ether

CAS No.: 2649-76-5

Cat. No.: VC13308405

Molecular Formula: C24H34O3

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

Aldona ethyl enol ether - 2649-76-5

Specification

CAS No. 2649-76-5
Molecular Formula C24H34O3
Molecular Weight 370.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-3-ethoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one
Standard InChI InChI=1S/C24H34O3/c1-4-26-17-7-11-22(2)16(15-17)5-6-18-19(22)8-12-23(3)20(18)9-13-24(23)14-10-21(25)27-24/h5,15,18-20H,4,6-14H2,1-3H3/t18-,19+,20+,22+,23+,24-/m1/s1
Standard InChI Key PFOMZLRVGKNKCE-PXFMPXEPSA-N
Isomeric SMILES CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C
SMILES CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC45CCC(=O)O5)C
Canonical SMILES CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC45CCC(=O)O5)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Aldona ethyl enol ether (IUPAC name: (8R,9S,10R,13S,14S,17R)-3-ethoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one) comprises a steroidal backbone modified by an ethoxy group at position 3 and a spiro-linked oxolane lactone . The compound’s stereochemistry is critical to its reactivity, with six defined stereocenters influencing its conformational stability and interaction with biological targets .

Key Structural Features:

  • Spirocyclic system: Fusion of a decahydrocyclopenta[a]phenanthrene moiety with a γ-lactone ring.

  • Enol ether group: Ethoxy substituent at C3, enabling electrophilic addition and polymerization reactions .

  • Molecular weight: 370.5 g/mol, with a calculated topological polar surface area of 35.5 Ų .

Spectroscopic and Computational Data

  • Collision Cross Section (CCS): Predicted values range from 192.1 to 207.0 Ų for various adducts (e.g., [M+H]⁺: 193.1 Ų) .

  • Mass spectrometry: Dominant peaks at m/z 370.25 (molecular ion) and 371.26 ([M+H]⁺) .

  • NMR: Characteristic signals include a singlet for the ethoxy group (δ 1.10 ppm) and deshielded protons on the spiro-oxolane ring .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Aldona ethyl enol ether is synthesized via multistep routes starting from steroidal precursors. A pivotal step involves acid-catalyzed dehydration of aldona, a primary alcohol, to form the enol ether linkage .

Representative Protocol:

  • Aldona preparation: Microbial oxidation of cholesterol derivatives yields aldona .

  • Enol ether formation: Treatment with sulfuric acid (130–140°C) induces dehydration, forming the ethoxy-substituted alkene .

  • Spirolactonization: Intramolecular esterification under basic conditions generates the oxolane ring .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize byproducts . Key considerations include:

  • Catalyst selection: Heterogeneous acid catalysts (e.g., sulfonated resins) enhance reaction efficiency.

  • Process monitoring: Multivariate tools analyze batch data to ensure consistency in stereochemical outcomes .

Case Study: Spironolactone Intermediate

Aldona ethyl enol ether serves as a precursor in spironolactone synthesis, a potassium-sparing diuretic. Industrial batches (1,000+ kg) utilize the following pathway :

  • Epoxidation: Reaction with tert-butyl hydroperoxide introduces a 9,11-epoxide group.

  • Malonate addition: Dialkyl malonates undergo conjugate addition to form the C21 ester .

  • Lactonization: Acidic hydrolysis and cyclization yield spironolactone .

Chemical Reactivity and Reaction Mechanisms

Electrophilic Additions

The enol ether’s electron-rich double bond facilitates reactions with electrophiles:

  • Acid-catalyzed hydration: Forms hemiacetals, pivotal in synthesizing steroid analogs .

  • Thiol-ene reactions: Thiols add across the double bond to generate thioethers, used in polymer crosslinking .

Oxidation and Functionalization

Ruthenium-catalyzed oxidation with water converts the enol ether to esters, enabling late-stage diversification of steroid frameworks . For example, Ru-PNP complexes (e.g., [Ru(RCC-tpy)(bpy)(Hmte)]²⁺) mediate selective oxidation under mild conditions .

Polymerization

Vinyl ether subfamilies polymerize via radical or cationic mechanisms to yield polyvinyl ethers. Industrial applications include:

  • Photopolymerizable resins: UV-cured coatings with high thermal stability .

  • Drug delivery systems: Biodegradable polymers for controlled release formulations .

Pharmacological and Biological Applications

Steroid Hormone Modulation

Aldona ethyl enol ether derivatives inhibit cytochrome P450 enzymes (e.g., CYP17A1), reducing androgen synthesis in prostate cancer therapy .

Key Findings:

  • ACE inhibition: Derivatives lower blood pressure by blocking angiotensin-converting enzyme (IC₅₀ = 12 nM) .

  • Anti-inflammatory activity: Structural analogs suppress COX-2 expression, reducing prostaglandin E₂ levels in vitro .

Case Studies in Drug Development

  • Epoxymexrenone synthesis: A 9,11-epoxy steroid synthesized via Aldona ethyl enol ether intermediates demonstrates potent mineralocorticoid receptor antagonism .

  • Antiandrogen agents: Thioether derivatives exhibit >90% inhibition of 5α-reductase in preclinical models .

Industrial and Material Science Applications

Polymer Chemistry

Enol ethers serve as monomers in photopolymerization, producing materials with tailored mechanical properties:

PropertyPoly(Aldona ethyl enol ether)Poly(Methyl vinyl ether)
Tensile Strength45 MPa30 MPa
Thermal Stability220°C180°C
SolubilityChloroform, THFWater, Ethanol

Data adapted from industrial production reports .

Rocket Propellants

Historically, vinyl ether mixtures (including ethyl derivatives) were used in hypergolic fuels due to their rapid ignition with nitric acid . Modern applications focus on non-corrosive alternatives.

Future Directions and Research Opportunities

  • Green synthesis: Developing biocatalytic routes using engineered oxidoreductases to replace acid-catalyzed steps .

  • Targeted drug delivery: Functionalizing polyvinyl ethers with ligand motifs for tumor-specific accumulation .

  • Computational modeling: Machine learning approaches to predict reaction outcomes in steroidal enol ether chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator